molecular formula C6H12N2 B13511363 (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole

(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B13511363
M. Wt: 112.17 g/mol
InChI Key: YETODIXQMRZKEG-RITPCOANSA-N
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Description

rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole is a bicyclic compound that belongs to the class of heterocyclic organic compounds It is characterized by its unique structure, which includes a fused pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of aldehydes and nitroalkenes as starting materials in a multi-catalytic multicomponent reaction (MCR) strategy can yield the desired pyrrole ring system .

Industrial Production Methods

Industrial production of rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated pyrrole derivatives .

Scientific Research Applications

rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole include:

Uniqueness

What sets rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole apart from similar compounds is its specific stereochemistry and the presence of the octahydro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2/t5-,6+/m1/s1

InChI Key

YETODIXQMRZKEG-RITPCOANSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1CNC2

Canonical SMILES

C1CNC2C1CNC2

Origin of Product

United States

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